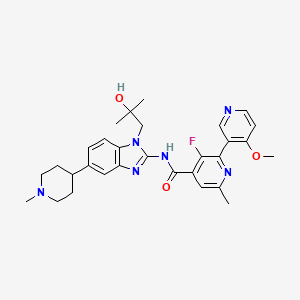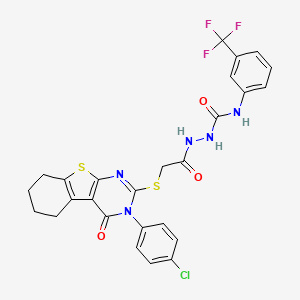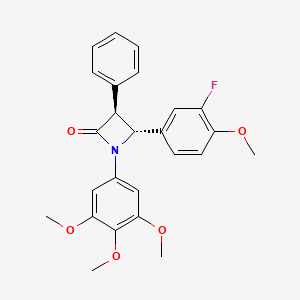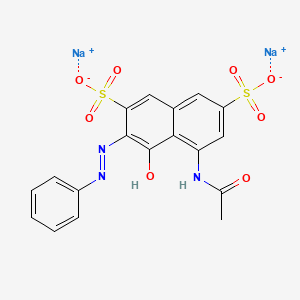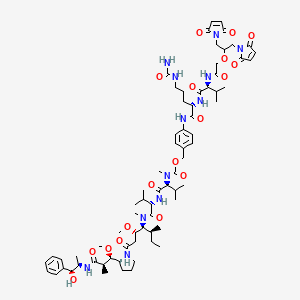
Bi-Mc-VC-PAB-MMAE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bi-Mc-VC-PAB-MMAE is a compound that consists of an antibody-drug conjugate linker (Fmoc-Val-Cit-PAB) and a potent tubulin inhibitor, monomethyl auristatin E (MMAE). This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The linker allows for the attachment of the drug to an antibody, which can then specifically target cancer cells, delivering the cytotoxic agent directly to the tumor site .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bi-Mc-VC-PAB-MMAE involves several steps:
Linker Synthesis: The Fmoc-Val-Cit-PAB linker is synthesized by coupling Fmoc-protected valine and citrulline, followed by the attachment of p-aminobenzylcarbamate (PAB).
Drug Conjugation: Monomethyl auristatin E (MMAE) is conjugated to the linker via a cleavable peptide bond. .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the linker and MMAE are synthesized separately.
Conjugation: The linker and MMAE are then conjugated in a controlled environment to ensure high yield and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities
Analyse Chemischer Reaktionen
Types of Reactions
Bi-Mc-VC-PAB-MMAE undergoes several types of chemical reactions:
Hydrolysis: The peptide bond between the linker and MMAE can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the PAB moiety.
Reduction: Reduction reactions can occur at the disulfide bonds present in the linker
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used
Major Products
The major products formed from these reactions include:
Hydrolysis: Free MMAE and the cleaved linker.
Oxidation: Oxidized PAB moiety.
Reduction: Reduced linker with free thiol groups
Wissenschaftliche Forschungsanwendungen
Bi-Mc-VC-PAB-MMAE has a wide range of scientific research applications:
Cancer Therapy: It is used in the development of ADCs for targeted cancer therapy. .
Drug Development: Researchers use this compound to study the efficacy and safety of new ADCs in preclinical and clinical trials.
Biological Studies: The compound is used to investigate the mechanisms of action of tubulin inhibitors and their effects on cell division.
Chemical Biology: It serves as a tool for studying the interactions between drugs and their molecular targets.
Wirkmechanismus
Bi-Mc-VC-PAB-MMAE exerts its effects through the following mechanism:
Targeting: The antibody component of the ADC specifically binds to antigens on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Release: The linker is cleaved in the lysosome, releasing MMAE.
Vergleich Mit ähnlichen Verbindungen
Bi-Mc-VC-PAB-MMAE is unique compared to other similar compounds due to its specific linker and potent tubulin inhibitor. Similar compounds include:
VcMMAE (MC-Val-Cit-PAB-MMAE): Similar linker and MMAE payload but may differ in the antibody component.
Trastuzumab Emtansine (T-DM1): An ADC that uses a different linker and payload but targets HER2-positive cancer cells.
Brentuximab Vedotin: An ADC that targets CD30-positive cells and uses a similar MMAE payload.
This compound stands out due to its specific linker design, which allows for efficient release of MMAE in the target cells, enhancing its therapeutic efficacy .
Eigenschaften
Molekularformel |
C71H104N12O18 |
|---|---|
Molekulargewicht |
1413.7 g/mol |
IUPAC-Name |
[4-[[(2S)-2-[[(2S)-2-[[2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C71H104N12O18/c1-15-43(8)62(52(98-13)35-58(89)81-34-20-24-51(81)64(99-14)44(9)65(91)74-45(10)63(90)47-21-17-16-18-22-47)79(11)69(95)60(41(4)5)78-68(94)61(42(6)7)80(12)71(97)101-38-46-25-27-48(28-26-46)75-66(92)50(23-19-33-73-70(72)96)76-67(93)59(40(2)3)77-53(84)39-100-49(36-82-54(85)29-30-55(82)86)37-83-56(87)31-32-57(83)88/h16-18,21-22,25-32,40-45,49-52,59-64,90H,15,19-20,23-24,33-39H2,1-14H3,(H,74,91)(H,75,92)(H,76,93)(H,77,84)(H,78,94)(H3,72,73,96)/t43-,44+,45+,50-,51-,52+,59-,60-,61-,62-,63+,64+/m0/s1 |
InChI-Schlüssel |
LGNKBBQOTXBJFY-USLNFXPWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)COC(CN4C(=O)C=CC4=O)CN5C(=O)C=CC5=O |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)COC(CN4C(=O)C=CC4=O)CN5C(=O)C=CC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


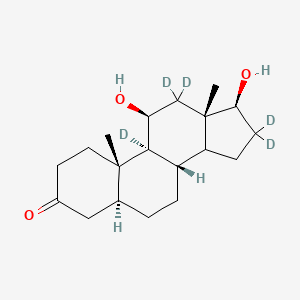

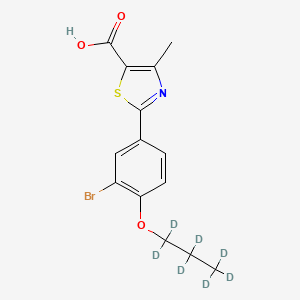
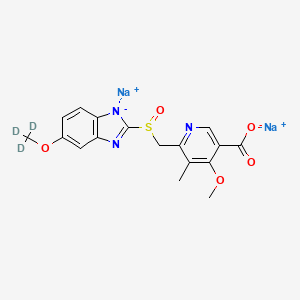
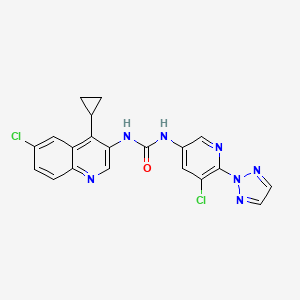
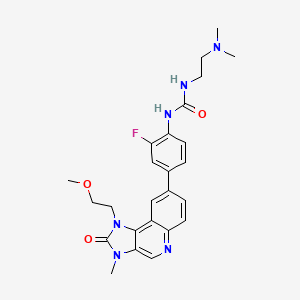

![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
